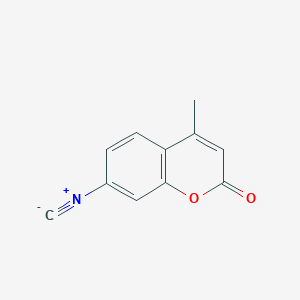

7-Isocyano-4-methyl-2H-1-benzopyran-2-one

Cat. No. B8569415

Key on ui cas rn:

139262-17-2

M. Wt: 185.18 g/mol

InChI Key: HVDUHXCYLSRWGF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05516902

Procedure details

A three neck round bottom flask fitted with an argon inlet, an addition funnel with rubber septum, and a dry ice condenser attached to a sodium hydroxide scrubber, was heat dried while purging with argon for 10 min, and cooled to ambient temperature under argon. The apparatus was charged with 2.0 g of 7-amino-4-methyl coumarin (11.4 mMol), 100 mL p-dioxane via an oven dried syringe followed by 15 mL 20% phosgene in toluene (28.95 mMol). The mixture was refluxed strongly for 2 hr, 15 mL of 20% phosgene in toluene was added; refluxed an additional 6 hr, and cooled to ambient temperature. The dry ice was allowed to evaporate overnight under a stream of argon which purged the excess phosgene from the system. The toluene and p-dioxane were removed under reduced pressure at 40° C. resulting in a yellow solid. The pure product was obtained by the addition of 100 mL of chloroform and stirring for 15 min. to dissolve the isocyanate. Followed by filtration (to remove AMC HCl), and removal of solvent under reduced pressure. The solid was stored under reduced pressure overnight.

Identifiers

|

REACTION_CXSMILES

|

[OH-].[Na+].[NH2:3][C:4]1[CH:13]=[C:12]2[C:7]([C:8]([CH3:15])=[CH:9][C:10](=[O:14])[O:11]2)=[CH:6][CH:5]=1.[C:16](Cl)(Cl)=O.C(=O)=O.[N-]=C=O>C1(C)C=CC=CC=1.C(Cl)(Cl)Cl.O1CCOCC1>[N+:3]([C:4]1[CH:13]=[C:12]2[C:7]([C:8]([CH3:15])=[CH:9][C:10](=[O:14])[O:11]2)=[CH:6][CH:5]=1)#[C-:16] |f:0.1|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Two

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=CC=C2C(=CC(OC2=C1)=O)C

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

Step Three

|

Name

|

|

|

Quantity

|

15 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(Cl)Cl

|

Step Four

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[N-]=C=O

|

Step Seven

|

Name

|

|

|

Quantity

|

28.95 mmol

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Eight

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring for 15 min.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A three neck round bottom flask fitted with an argon inlet, an addition funnel with rubber septum, and a dry ice condenser

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heat

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

while purging with argon for 10 min

|

|

Duration

|

10 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried syringe

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was refluxed strongly for 2 hr

|

|

Duration

|

2 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

refluxed an additional 6 hr

|

|

Duration

|

6 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to ambient temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to evaporate overnight under a stream of argon which

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

purged the excess phosgene from the system

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The toluene and p-dioxane were removed under reduced pressure at 40° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting in a yellow solid

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Followed by filtration (to remove AMC HCl), and removal of solvent under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was stored under reduced pressure overnight

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

Details

Reaction Time |

15 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

[N+](#[C-])C1=CC=C2C(=CC(OC2=C1)=O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |